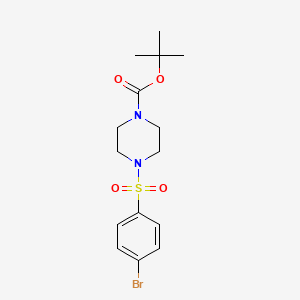

4-(4-BOC-piperazinosulfonyl)bromobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(4-bromophenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O4S/c1-15(2,3)22-14(19)17-8-10-18(11-9-17)23(20,21)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKVPXFKSGCQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586578 | |

| Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259808-63-4 | |

| Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(4-BOC-piperazinosulfonyl)bromobenzene" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(4-BOC-piperazinosulfonyl)bromobenzene, a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Properties

This compound, also known by its IUPAC name tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate, is a bifunctional molecule incorporating a bromine-substituted aromatic ring, a sulfonamide linkage, and a BOC-protected piperazine moiety. This combination of functional groups makes it a versatile building block in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁BrN₂O₄S | PubChem[1] |

| Molecular Weight | 405.3 g/mol | PubChem[1] |

| IUPAC Name | tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate | PubChem[1] |

| CAS Number | 259808-63-4 | PubChem[1] |

| Appearance | White to off-white crystalline powder (for a related compound) | Chem-Impex[2] |

| Melting Point | 138 - 145 °C (for the related compound 1-Boc-4-(4-bromophenyl)piperazine) | Chem-Impex[2] |

| Boiling Point (Predicted) | 486.7 ± 55.0 °C | |

| Density (Predicted) | 1.451 ± 0.06 g/cm³ | |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | PubChem[1] |

| InChI | InChI=1S/C15H21BrN2O4S/c1-15(2,3)22-14(19)17-8-10-18(11-9-17)23(20,21)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | PubChem[1] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general synthetic strategy can be inferred from standard organic chemistry principles and procedures for analogous compounds. The most logical approach involves the reaction of 1-BOC-piperazine with 4-bromobenzenesulfonyl chloride.

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed reaction scheme for the synthesis.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common practices for sulfonamide formation and N-Boc protection. It should be optimized for specific laboratory conditions.

Materials:

-

1-BOC-piperazine

-

4-bromobenzenesulfonyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-BOC-piperazine (1.0 equivalent) in the chosen anhydrous aprotic solvent.

-

Addition of Base: Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir.

-

Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride (1.0-1.1 equivalents) in the anhydrous aprotic solvent and add it dropwise to the stirred piperazine solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts. The choice of method will depend on the nature of the impurities.

Diagram 2: General Purification Workflow

References

In-depth Technical Guide: Physicochemical Properties of tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves to consolidate the currently available information on tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate, a compound of interest within synthetic and medicinal chemistry. Due to the limited publicly accessible data, this document will focus on the known physicochemical properties and provide a framework for future experimental investigation.

Compound Identification

| Property | Value |

| IUPAC Name | tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate |

| CAS Number | 259808-63-4[1] |

| Molecular Formula | C₁₅H₂₁BrN₂O₄S[1] |

| Molecular Weight | 409.31 g/mol |

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield quantitative solubility data for tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate in various solvents or across a range of temperatures. The structural features of the molecule, including the nonpolar tert-butyl and bromophenyl groups, alongside the polar sulfonyl and carbamate moieties, suggest a complex solubility profile. It is anticipated that the compound will exhibit moderate solubility in a range of common organic solvents.

Table 1: Predicted Solubility of tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate

| Solvent | Predicted Solubility | Rationale |

| Dimethyl sulfoxide (DMSO) | High | Aprotic, polar solvent capable of dissolving a wide range of compounds. |

| Dichloromethane (DCM) | Moderate to High | Effective solvent for many organic compounds. |

| Tetrahydrofuran (THF) | Moderate | Aprotic ether with moderate polarity. |

| Methanol / Ethanol | Low to Moderate | Polar, protic solvents; solubility may be limited by the nonpolar regions of the molecule. |

| Water | Very Low | The large nonpolar surface area is expected to result in poor aqueous solubility. |

| Hexanes / Heptane | Very Low | Nonpolar solvents are unlikely to effectively solvate the polar functional groups. |

Note: The information in this table is based on structural analysis and general solubility trends for similar compounds. Experimental verification is required.

Proposed Experimental Protocol for Solubility Determination

To address the absence of empirical data, the following experimental protocol is proposed for the systematic determination of the solubility of tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate.

3.1. Materials and Methods

-

Compound: tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate (purity >98%)

-

Solvents: HPLC-grade solvents (DMSO, DCM, THF, Methanol, Ethanol, Acetonitrile, Water, etc.)

-

Equipment: Analytical balance, temperature-controlled shaker/incubator, centrifuge, HPLC-UV or UPLC-UV system, volumetric flasks, and pipettes.

3.2. Experimental Workflow

The following workflow outlines a standard procedure for determining equilibrium solubility.

Caption: A typical workflow for the experimental determination of equilibrium solubility.

3.3. Detailed Procedure

-

Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of each selected solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at standard laboratory conditions (e.g., 25 °C).

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid, leaving a clear supernatant.

-

Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Potential Signaling Pathway Involvement

While no specific signaling pathways involving tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate have been identified in the literature, the core piperazine sulfonylamide scaffold is a common motif in pharmacologically active molecules. Derivatives of aryl sulfonyl piperazines have been investigated for a variety of biological activities. For instance, related structures have been explored for their potential to interact with G-protein coupled receptors (GPCRs) or as inhibitors of certain enzymes.

The logical relationship for investigating the potential biological activity of this compound would follow a standard drug discovery cascade.

References

An In-depth Technical Guide on 4-(4-BOC-piperazinosulfonyl)bromobenzene (CAS: 259808-63-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-(4-BOC-piperazinosulfonyl)bromobenzene, also known by its IUPAC name tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate. This document collates available data on its chemical and physical properties, outlines a detailed synthesis protocol, and discusses its applications in research and development, particularly as a key intermediate in the synthesis of pharmaceutically active molecules.

Chemical and Physical Properties

This compound is a multifaceted organic compound utilized as a building block in medicinal chemistry. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 259808-63-4 | [1] |

| Molecular Formula | C₁₅H₂₁BrN₂O₄S | [1] |

| Molecular Weight | 405.3 g/mol | [1] |

| IUPAC Name | tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate | [1] |

| Synonyms | This compound, tert-butyl 4-(4-bromophenyl)sulfonylpiperazine-1-carboxylate, 1-BOC-4-[(4-BROMOBENZENE)SULFONYL]PIPERAZINE | [1] |

| Predicted Boiling Point | 486.7 ± 55.0 °C | |

| Predicted Density | 1.451 ± 0.06 g/cm³ | |

| Appearance | White to light yellow powder or crystal |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-bromobenzenesulfonyl chloride with tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). This nucleophilic substitution reaction is a common method for the formation of sulfonamides.

Experimental Protocol: Synthesis of tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate

Materials:

-

4-Bromobenzenesulfonyl chloride

-

tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl piperazine-1-carboxylate (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate.

Yield and Characterization:

-

Expected Yield: High (specific yield depends on reaction scale and optimization).

-

Spectroscopic Data: While specific experimental spectra for this compound are not widely published, characterization would typically involve ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of the bromine atom on the phenyl ring allows for further functionalization through various palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, enabling the synthesis of diverse libraries of compounds for biological screening.

-

Suzuki Coupling: The bromine atom can be readily substituted with a variety of boronic acids or esters to introduce new aryl or alkyl groups. This reaction is a powerful tool for creating biaryl structures, which are common motifs in pharmacologically active compounds.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a wide range of primary or secondary amines. This is a key transformation for the synthesis of N-aryl piperazine derivatives, a class of compounds with diverse biological activities.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Conclusion

This compound is a key synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis and the versatility of its aryl bromide functionality make it a valuable building block for the creation of diverse molecular scaffolds. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field. Further investigation into its reactivity and the biological activity of its derivatives is a promising area for future research.

References

A Technical Guide to the Stability and Storage of 4-(4-BOC-piperazinosulfonyl)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate, 4-(4-BOC-piperazinosulfonyl)bromobenzene (CAS No: 259808-63-4).[1][2][3] Proper handling and storage of this compound are crucial to ensure its integrity and purity for successful research and development applications.

Chemical Properties and Stability

This compound, with the molecular formula C15H21BrN2O4S, is generally considered to be a stable chemical under standard ambient conditions at room temperature.[1][2] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

The tert-butyloxycarbonyl (BOC) protecting group on the piperazine ring is susceptible to cleavage under acidic conditions. The sulfonyl group and the bromobenzene moiety are generally stable, but the entire molecule's integrity relies on appropriate handling.

Recommended Storage Conditions

To maintain the quality of this compound, it is imperative to adhere to the following storage guidelines, summarized from various safety data sheets.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated place. The recommended storage temperature is typically found on the product label. For structurally related compounds, refrigeration at 2-8°C is sometimes advised. | Minimizes the potential for thermal degradation and reduces the vapor pressure of any residual solvents. |

| Atmosphere | Keep container tightly closed in a dry environment.[4][5] | Prevents the ingress of moisture, which could potentially lead to hydrolysis or other degradation pathways. A tight seal also prevents the escape of any volatile impurities. |

| Light | While not explicitly stated in the reviewed documents, as a general precaution for complex organic molecules, storage in the dark or in an amber vial is recommended. | Protects the compound from potential photolytic degradation. |

| Inert Gas | For long-term storage, consider blanketing the compound with an inert gas such as argon or nitrogen. | Displaces oxygen and moisture, further preserving the compound's integrity. |

Incompatible Materials and Hazards

To prevent hazardous reactions and degradation of the compound, avoid contact with the following:

-

Strong Oxidizing Agents: [4][6] Can lead to vigorous and potentially explosive reactions.

-

Strong Acids: [4] Can cause the cleavage of the BOC protecting group, leading to the formation of impurities.

-

Heat and Sources of Ignition: The compound is a flammable liquid and vapor. Keep away from open flames, hot surfaces, and sparks.[6]

Hazardous decomposition products may include oxides of carbon (CO, CO2) and nitrogen (NO, NO2).[4]

Logical Workflow for Handling and Storage

The following diagram illustrates a recommended workflow for the safe handling and storage of this compound.

Caption: Recommended workflow for handling and storage.

Illustrative Experimental Protocol for Stability Assessment

Objective: To evaluate the stability of this compound under accelerated thermal and hydrolytic stress conditions.

Materials and Methods:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound into three separate, labeled amber glass vials for each condition.

-

For hydrolytic stress, add 1 mL of a buffered solution (e.g., pH 4, 7, and 9) to each of the designated vials.

-

For thermal stress, the vials will contain only the dry compound.

-

-

Stress Conditions:

-

Thermal Stress (Dry): Place the vials in a calibrated oven at 60°C.

-

Hydrolytic Stress: Place the vials with the buffered solutions in a calibrated oven at 40°C.

-

Control: Store one set of vials (dry and in each buffer) at the recommended storage condition (e.g., 2-8°C in the dark).

-

-

Time Points:

-

Withdraw one vial from each stress condition and the control group at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

-

-

Sample Analysis:

-

At each time point, quench the reaction for the hydrolytic samples (if necessary, by neutralizing the solution).

-

Dilute an aliquot of each sample with a suitable solvent (e.g., acetonitrile/water).

-

Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is often suitable for such compounds.

-

The mobile phase could consist of a gradient of acetonitrile and water with a small amount of a modifier like trifluoroacetic acid.

-

Monitor the peak area of the parent compound and the appearance of any new peaks, which would indicate degradation products.

-

-

Data Presentation:

-

Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (T=0).

-

Plot the percentage of the remaining parent compound against time for each stress condition.

-

Present the data in a table for easy comparison of degradation rates under different conditions.

-

The following diagram outlines the workflow for this illustrative stability study.

Caption: Workflow for an illustrative stability study.

This guide provides a foundation for the safe and effective handling of this compound. For research use, it is always recommended to refer to the specific certificate of analysis and safety data sheet provided by the supplier.

References

The Ascendant Therapeutic Potential of Piperazine Sulfonyl Bromide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs. Its unique physicochemical properties, including its ability to modulate aqueous solubility and lipophilicity, as well as its capacity to form hydrogen bonds, make it a privileged structure in drug design. When functionalized with a sulfonyl bromide group, the resulting piperazine sulfonyl bromide derivatives emerge as a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising therapeutic agents.

Synthesis of Piperazine Sulfonyl Bromide Derivatives

The synthesis of piperazine sulfonyl bromide derivatives is typically achieved through a straightforward nucleophilic substitution reaction. The lone pair of electrons on one of the nitrogen atoms of the piperazine ring attacks the electrophilic sulfur atom of an arylsulfonyl chloride or alkylsulfonyl chloride, leading to the formation of a sulfonamide bond.

General Synthetic Workflow

Caption: General workflow for the synthesis of piperazine sulfonyl derivatives.

Experimental Protocols

Synthesis of 1-(Phenylsulfonyl)piperazine

This protocol describes a representative synthesis of a piperazine sulfonyl derivative.

Materials:

-

Piperazine

-

Benzenesulfonyl chloride

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or other suitable solvent

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve piperazine (2 equivalents) in DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add TEA (1.1 equivalents) to the solution and stir for 10 minutes.

-

Slowly add a solution of benzenesulfonyl chloride (1 equivalent) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the pure product and evaporate the solvent to yield 1-(phenylsulfonyl)piperazine.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Biological Activities and Quantitative Data

Piperazine sulfonyl bromide derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Antimicrobial Activity

These derivatives have shown significant potential in combating various bacterial and fungal strains. Their efficacy is often attributed to the disruption of essential cellular processes in microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Piperazine Sulfonyl Derivatives against Various Microorganisms

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| JH-LPH-92 | K. pneumoniae 10031 | 0.08 | - | - | [1] |

| JH-LPH-97 | K. pneumoniae 10031 | 0.10 | - | - | [1] |

| JH-LPH-106 | E. coli 25922 | 0.63 | - | - | [1] |

| JH-LPH-106 | K. pneumoniae 10031 | 0.04 | - | - | [1] |

| JH-LPH-107 | E. coli 25922 | 0.31 | - | - | [1] |

| JH-LPH-107 | K. pneumoniae 10031 | 0.04 | - | - | [1] |

| Compound 6c | E. coli | 8 | - | - | |

| Compound 4 | S. aureus | 16 | - | - | |

| Compound 6d | B. subtilis | 16 | - | - |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining the MIC and MBC of antimicrobial compounds.[2][3]

Materials:

-

Test compounds (piperazine sulfonyl bromide derivatives)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Agar plates

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in MHB, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).[3]

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in MHB in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well, including a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is sub-cultured onto agar plates.[2] After incubation, the lowest concentration that results in a ≥99.9% reduction in the initial inoculum is considered the MBC.

Anticancer Activity

A growing body of evidence suggests that piperazine sulfonyl bromide derivatives possess potent anticancer properties, acting through various mechanisms to induce cancer cell death and inhibit tumor growth.

Table 2: In Vitro Anticancer Activity (IC50/GI50) of Piperazine Sulfonyl Derivatives

| Compound ID | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

| Compound 3 | MCF7 | Breast Cancer | 4.48 | [4] |

| Compound 11 | MCF7 | Breast Cancer | 20.00 | [4] |

| Vindoline Derivative 23 | MDA-MB-468 | Breast Cancer | 1.00 (GI50) | [5] |

| Vindoline Derivative 25 | HOP-92 | Non-Small Cell Lung Cancer | 1.35 (GI50) | [5] |

| Vindoline Dimer 4 | SiHa | Cervical Cancer | 2.85 | [5] |

| Vindoline Derivative 3 | HeLa | Cervical Cancer | 9.36 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][7][8][9]

Materials:

-

Cancer cell lines

-

Cell culture medium

-

Test compounds (piperazine sulfonyl bromide derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the piperazine sulfonyl bromide derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[6][7]

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7][9] The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition

Piperazine sulfonyl bromide derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

Table 3: Enzyme Inhibitory Activity (IC50) of Piperazine Sulfonyl Derivatives

| Compound ID | Enzyme Target | IC50 | Reference |

| JH-LPH-86 | LpxH (K. pneumoniae) | 85 nM | [1] |

| JH-LPH-90 | LpxH (K. pneumoniae) | 112 nM | [1] |

| JH-LPH-106 | LpxH (K. pneumoniae) | 0.044 nM | [1] |

| JH-LPH-106 | LpxH (E. coli) | 0.058 nM | [1] |

| JH-LPH-107 | LpxH (K. pneumoniae & E. coli) | 0.13 nM | [1] |

| 1a-i (range) | DPP-IV | 11.2 - 22.6% inhibition at 100 µM | [10] |

Signaling Pathways and Mechanisms of Action

The biological effects of piperazine sulfonyl bromide derivatives are often mediated through their interaction with specific cellular signaling pathways. While the precise mechanisms for many derivatives are still under investigation, several key pathways have been implicated.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Some piperazine derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

Caption: Representative PI3K/Akt signaling pathway and potential points of inhibition.

Src Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating cell adhesion, migration, and proliferation. Overactivation of Src is frequently observed in cancer and contributes to metastasis. Certain piperazine derivatives may exert their anticancer effects by inhibiting Src kinase activity.

Caption: Simplified Src kinase signaling pathway and a potential point of inhibition.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). It drives uncontrolled cell proliferation and survival. Piperazine-based compounds have been developed as inhibitors of BCR-ABL, forming the basis of targeted therapies for CML.

Caption: Key downstream pathways of BCR-ABL and a potential point of inhibition.

Conclusion and Future Directions

Piperazine sulfonyl bromide derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their straightforward synthesis, coupled with their potent antimicrobial, anticancer, and enzyme-inhibitory properties, makes them attractive candidates for further drug development. Future research should focus on elucidating the precise mechanisms of action for a broader range of these derivatives, optimizing their structure-activity relationships to enhance potency and selectivity, and conducting preclinical and clinical studies to evaluate their therapeutic potential in various disease models. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective therapeutic agents.

References

- 1. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emerypharma.com [emerypharma.com]

- 3. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. benchchem.com [benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 4-(4-BOC-piperazinosulfonyl)bromobenzene in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of novel therapeutic agents. 4-(4-BOC-piperazinosulfonyl)bromobenzene, a versatile synthetic intermediate, has emerged as a key player in the medicinal chemist's toolbox. Its unique trifunctional architecture, comprising a bromoaryl group for cross-coupling reactions, a protected piperazine for derivatization, and a sulfonamide linker, offers a robust platform for the generation of diverse molecular scaffolds. This technical guide delves into the core applications of this compound, providing insights into its synthetic utility, potential therapeutic targets, and detailed experimental protocols for its derivatization.

Introduction: The Versatility of a Trifunctional Building Block

This compound (tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate) is a chemical compound with the molecular formula C15H21BrN2O4S and a molecular weight of 405.3 g/mol .[1] Its structure is characterized by three key reactive handles:

-

A Bromobenzene Moiety: This functional group is primed for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl substituents, enabling extensive exploration of the chemical space.

-

A BOC-Protected Piperazine Ring: The tert-butyloxycarbonyl (BOC) protecting group provides a stable yet readily cleavable handle. Upon deprotection, the secondary amine of the piperazine ring becomes available for a multitude of chemical transformations, including acylation, alkylation, and reductive amination. This facilitates the introduction of diverse side chains to modulate the physicochemical and pharmacological properties of the final compounds.

-

A Sulfonamide Linker: The sulfonamide group is a common pharmacophore in many approved drugs, known for its ability to engage in hydrogen bonding interactions with biological targets. It also imparts favorable pharmacokinetic properties.

This combination of features makes this compound an ideal starting material for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Synthetic Utility and Key Reactions

The primary application of this compound in medicinal chemistry lies in its role as a scaffold for the synthesis of more complex molecules. The two main avenues for its derivatization are modification of the bromobenzene ring and functionalization of the piperazine moiety.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.

This reaction is a powerful method for the formation of carbon-carbon bonds, allowing for the coupling of the bromobenzene core with a wide range of boronic acids or esters. This enables the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many classes of therapeutic agents.

Generic Experimental Protocol for Suzuki-Miyaura Coupling:

-

To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Add a palladium catalyst, such as Pd(PPh3)4 (0.05-0.1 eq.) or a combination of a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) and a phosphine ligand (e.g., SPhos, XPhos).

-

The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Functionalization of the Piperazine Moiety

Following the modification of the aryl core, or in some cases prior to it, the BOC protecting group on the piperazine ring can be removed to allow for further derivatization.

The BOC group is typically removed under acidic conditions.

Generic Experimental Protocol for BOC Deprotection:

-

Dissolve the BOC-protected compound in a suitable organic solvent, such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, the solvent and excess acid are removed under reduced pressure.

-

The resulting amine salt can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

The deprotected piperazine nitrogen can be readily acylated with acyl chlorides or carboxylic acids (using coupling agents like HATU or EDC) or alkylated with alkyl halides.

Generic Experimental Protocol for N-Acylation:

-

Dissolve the deprotected piperazine derivative (1.0 eq.) and a base such as triethylamine or diisopropylethylamine (DIPEA) (2.0-3.0 eq.) in an anhydrous aprotic solvent like DCM or DMF.

-

Cool the mixture to 0 °C.

-

Add the desired acyl chloride or acid anhydride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work-up involves washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and purification.

Potential Therapeutic Applications

The molecular scaffolds that can be generated from this compound are relevant to a wide range of therapeutic areas. The piperazine moiety is a common feature in many centrally active agents, while the arylsulfonamide structure is present in various enzyme inhibitors and receptor modulators.

Table 1: Potential Therapeutic Targets and Rationale

| Therapeutic Area | Potential Targets | Rationale for Scaffolds Derived from this compound |

| Oncology | Kinase inhibitors (e.g., ABL, KIT, EGFR), PARP inhibitors | The biaryl-sulfonamide scaffold can mimic the hinge-binding motifs of many kinase inhibitors. The piperazine moiety can be functionalized to target solvent-exposed regions and improve solubility. |

| Central Nervous System (CNS) Disorders | Serotonin (5-HT) receptors, Dopamine (D2) receptors, Nicotinic acetylcholine receptors | Piperazine derivatives are well-known for their CNS activity.[2] The arylsulfonamide core can be modified to fine-tune receptor subtype selectivity. |

| Infectious Diseases | Bacterial DNA gyrase, Fungal enzymes | The sulfonamide group is a classic antibacterial pharmacophore. The overall scaffold can be elaborated to create novel antibacterial and antifungal agents.[3][4] |

| Inflammatory Diseases | Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) | Arylsulfonamides are the basis for selective COX-2 inhibitors. The piperazine can be used to modulate pharmacokinetic properties. |

Visualization of Synthetic Strategies and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways and logical relationships in the utilization of this compound.

Caption: Synthetic pathways originating from this compound.

Caption: Logical relationship for Structure-Activity Relationship (SAR) studies.

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemistry research. Its inherent structural features allow for the systematic and efficient generation of diverse compound libraries targeting a wide range of diseases. The synthetic pathways outlined in this guide, particularly the robust palladium-catalyzed cross-coupling reactions and the straightforward functionalization of the piperazine moiety, provide a clear roadmap for researchers aiming to leverage this powerful intermediate in their drug discovery endeavors. The continued exploration of the chemical space accessible from this starting material holds significant promise for the development of the next generation of therapeutic agents.

References

"tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate" mechanism of action

An in-depth analysis of the scientific literature reveals that tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate is not an active pharmaceutical ingredient with a defined mechanism of action. Instead, it functions as a crucial chemical intermediate or building block in the synthesis of various biologically active compounds. Its primary role is to provide a core structural motif—the (4-bromophenyl)sulfonyl)piperazine moiety—which is then elaborated to create novel molecules with potential therapeutic applications.

This technical guide will, therefore, focus on the synthetic utility of tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate and the mechanisms of action of the resultant final compounds that have been investigated for their pharmacological effects.

Synthetic Utility and General Reaction Scheme

The compound serves as a versatile scaffold in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen can be readily removed under acidic conditions, allowing for the introduction of various substituents. The bromine atom on the phenyl ring provides a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the formation of carbon-carbon or carbon-nitrogen bonds to further diversify the structure.

A generalized synthetic workflow involving this intermediate is depicted below.

Derivatives and Their Mechanisms of Action

Research efforts have utilized tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate to synthesize compounds targeting a range of biological entities. A notable example is its use in the development of novel inhibitors for enzymes implicated in disease.

Case Study: Inhibition of Nicotinamide N-methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is an enzyme that plays a role in cellular metabolism and energy homeostasis. Its overexpression has been linked to various diseases, including metabolic disorders and certain cancers. Consequently, the development of NNMT inhibitors is an active area of research.

Starting from tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate, a series of derivatives were synthesized and evaluated for their NNMT inhibitory activity. A representative lead compound, which we will refer to as Compound X for this guide, was identified through these efforts. The synthesis involved a Suzuki coupling reaction to replace the bromine atom, followed by deprotection and subsequent functionalization of the piperazine ring.

Compound X acts as a potent and selective inhibitor of NNMT. Its mechanism involves binding to the active site of the enzyme, thereby preventing the methylation of its natural substrate, nicotinamide. This inhibition leads to a cascade of downstream effects on cellular metabolism.

The inhibitory potency of Compound X and its analogs are typically quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined in these studies.

| Compound | Target | IC₅₀ (nM) | Assay Type |

| Compound X | NNMT | 50 | Radiometric Assay |

| Analog 1.1 | NNMT | 120 | Fluorescence Assay |

| Analog 1.2 | NNMT | 85 | Radiometric Assay |

NNMT Inhibition Assay (Radiometric)

-

Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, DTT, and MgCl₂.

-

Enzyme and Substrate Addition: Recombinant human NNMT enzyme, nicotinamide, and S-adenosyl-[methyl-¹⁴C]-methionine ([¹⁴C]-SAM) are added to the buffer.

-

Inhibitor Incubation: The test compound (e.g., Compound X) is added at varying concentrations and incubated with the reaction mixture at 37°C.

-

Reaction Termination: The enzymatic reaction is stopped by the addition of a quenching solution.

-

Quantification: The amount of radiolabeled product, [¹⁴C]-1-methylnicotinamide, is quantified using liquid scintillation counting.

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Conclusion

While tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate does not possess intrinsic biological activity that has been characterized, its importance in medicinal chemistry is significant. It serves as a readily available and versatile starting material for the synthesis of compounds with diverse and potent pharmacological effects, such as the NNMT inhibitor profiled in this guide. The continued use of this and similar building blocks will likely lead to the discovery of new therapeutic agents for a wide range of diseases. Researchers and drug development professionals should view this compound as a valuable tool in their synthetic armamentarium for creating novel chemical entities with tailored biological functions.

The Strategic Utility of 4-(4-BOC-piperazinosulfonyl)bromobenzene in the Discovery of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery of novel therapeutic agents. The compound 4-(4-BOC-piperazinosulfonyl)bromobenzene has emerged as a versatile and highly valuable scaffold for the synthesis of a diverse array of bioactive molecules. Its unique structural features, comprising a BOC-protected piperazine, a sulfonamide linker, and a reactive bromobenzene moiety, provide a trifecta of functionalities that can be readily exploited for the generation of compound libraries with significant potential for biological activity. This technical guide delves into the core utility of this compound, presenting a comprehensive overview of its application in the synthesis of novel inhibitors and modulators of key biological targets, complete with detailed experimental protocols and data presentation.

Core Synthetic Strategies and Applications

The reactivity of the bromobenzene unit in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allow for the introduction of a wide range of substituents at the para-position of the phenyl ring, thereby enabling extensive structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it has been effectively employed to synthesize biphenyl derivatives from this compound. These biphenyl structures are privileged motifs in many biologically active compounds.

A general workflow for the synthesis of such compounds is depicted below:

Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionality

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of a variety of N-aryl derivatives. This reaction is particularly useful for introducing diverse amine functionalities, which can significantly impact the pharmacological properties of the resulting molecules.

The logical flow of a typical Buchwald-Hartwig amination is as follows:

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-BOC-piperazinosulfonyl)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-(4-BOC-piperazinosulfonyl)bromobenzene, a valuable intermediate in pharmaceutical and chemical research. The synthesis is a two-step process commencing with the chlorosulfonation of bromobenzene, followed by the coupling of the resulting sulfonyl chloride with N-BOC-piperazine.

Synthetic Pathway Overview

The overall synthetic route from bromobenzene to this compound is depicted below. This pathway involves two key transformations: the electrophilic aromatic substitution to introduce the sulfonyl chloride group onto the bromobenzene ring, and a subsequent nucleophilic substitution to form the sulfonamide linkage with N-BOC-piperazine.

Caption: Overall synthetic pathway for this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

| Parameter | Value | Reference |

| Reactants | ||

| Bromobenzene | 78.5 g (52.7 mL, 0.5 moles) | [1] |

| Chlorosulfonic Acid | 290 g (165 mL, 2.49 moles) | [1] |

| Reaction Conditions | ||

| Temperature | 12-15°C (addition), then 60°C | [1] |

| Reaction Time | 15-20 minutes (addition), then 2 hours | [1] |

| Product | ||

| Product Name | 4-Bromobenzenesulfonyl Chloride | |

| Appearance | White to light yellow crystalline solid | |

| Yield | High (specific yield not stated) | [1] |

Table 2: Synthesis of this compound

| Parameter | Value (Estimated) | Reference |

| Reactants | ||

| 4-Bromobenzenesulfonyl Chloride | 1 equivalent | |

| N-BOC-piperazine | 1.1 equivalents | |

| Base (e.g., Triethylamine) | 2 equivalents | [2] |

| Solvent (e.g., Dichloromethane) | Sufficient volume | [2] |

| Reaction Conditions | ||

| Temperature | 0°C to room temperature | [2] |

| Reaction Time | 2-12 hours | |

| Product | ||

| Product Name | This compound | |

| Appearance | White to off-white solid | |

| Yield | Good to high |

Table 3: Synthesis of N-BOC-piperazine (Traditional Method)

| Parameter | Value | Reference |

| Reactants | ||

| Piperazine | 1 equivalent | [3] |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 equivalents | [3] |

| Solvent (e.g., Methanol) | Sufficient volume | [3] |

| Reaction Conditions | ||

| Temperature | 0°C to room temperature | [3] |

| Reaction Time | Several hours | [3] |

| Product | ||

| Product Name | N-BOC-piperazine | |

| Appearance | White to yellowish crystalline solid | [4] |

| Yield | Good |

Experimental Protocols

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

This protocol details the chlorosulfonation of bromobenzene.

Caption: Experimental workflow for the synthesis of 4-bromobenzenesulfonyl chloride.

Methodology:

-

In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.[1]

-

Cool the flask in a water bath to approximately 12–15°C.[1]

-

Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid over about 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved and should be neutralized in the gas trap.[1]

-

After the addition is complete, heat the reaction mixture to 60°C for two hours to ensure the completion of the reaction.[1]

-

Carefully and slowly pour the cooled, syrupy liquid into 1 kg of crushed ice with stirring in a well-ventilated fume hood.[1]

-

Collect the precipitated solid, crude 4-bromobenzenesulfonyl chloride, by suction filtration and wash it with cold water.[1]

-

The crude product can be used in the next step without further purification or can be recrystallized from a suitable solvent if higher purity is required.

Step 2: Synthesis of this compound

This protocol describes the formation of the sulfonamide.

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

-

In a round-bottom flask, dissolve N-BOC-piperazine (1.1 equivalents) and triethylamine (2.0 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Appendix: Synthesis of N-BOC-piperazine (Traditional Method)

For laboratories where N-BOC-piperazine is not commercially available, the following protocol can be used for its synthesis.

Caption: Experimental workflow for the synthesis of N-BOC-piperazine.

Methodology:

-

In a reaction vessel, dissolve piperazine in a suitable solvent such as methanol.[3]

-

Cool the solution to 0°C.[3]

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.[3]

-

Allow the reaction mixture to warm to room temperature and stir for several hours.[3]

-

Monitor the reaction by TLC to confirm the consumption of the starting material.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

The residue can be purified by extraction. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any unreacted piperazine and its salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-BOC-piperazine.[3] An alternative method involves starting from diethanolamine.[3][5]

References

Application Notes and Protocols for Suzuki Coupling of 4-(4-BOC-piperazinosulfonyl)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4][5] This application note provides detailed protocols for the Suzuki coupling of 4-(4-BOC-piperazinosulfonyl)bromobenzene, a key intermediate in the synthesis of various pharmaceutically active compounds. The electron-withdrawing nature of the piperazinosulfonyl group renders the aryl bromide substrate activated towards oxidative addition, a key step in the catalytic cycle.[2][3][6] However, the steric bulk of the substituent may necessitate carefully optimized reaction conditions, particularly the choice of catalyst, ligand, and base, to achieve high yields.[7][8][9] These protocols are designed to serve as a starting point for researchers in drug discovery and development, providing robust methods for the synthesis of diverse biaryl structures from this versatile building block.

Data Presentation: Optimized Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various arylboronic acids. These conditions are based on established protocols for electron-deficient and sterically hindered aryl bromides.[7][8][9][10][11] Optimization of these parameters may be necessary for specific substrates.

| Parameter | Condition A: General Protocol | Condition B: For Sterically Hindered Boronic Acids | Condition C: Alternative for Challenging Couplings |

| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | PEPPSI-IPr (3 mol%) |

| Ligand | SPhos (4 mol%) | XPhos (6 mol%) | N/A |

| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.5 equiv) | K₂CO₃ (3.0 equiv) |

| Solvent | 1,4-Dioxane/H₂O (10:1) | Toluene/H₂O (10:1) | THF/H₂O (10:1) |

| Temperature | 90 °C | 110 °C | 80 °C |

| Reaction Time | 12-24 h | 18-36 h | 12-24 h |

| Typical Yields | 75-95% | 60-85% | 70-90% |

Experimental Protocols

Protocol A: General Procedure for Suzuki Coupling

This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane

-

Deionized water

-

Nitrogen or Argon source

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

-

Add the palladium(II) acetate and SPhos to the flask.

-

Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

-

Add 1,4-dioxane and deionized water (10:1 v/v) to the flask via syringe. The reaction mixture should be approximately 0.1 M in the limiting reagent.

-

Stir the reaction mixture vigorously and heat to 90 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol B: Procedure for Sterically Hindered Substrates

This protocol is optimized for sterically demanding arylboronic acids, such as those with ortho-substituents.[7][8][9]

Materials:

-

This compound (1.0 equiv)

-

Sterically hindered arylboronic acid (1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

XPhos (0.06 equiv)

-

Cesium carbonate (Cs₂CO₃) (2.5 equiv)

-

Toluene

-

Deionized water

-

Nitrogen or Argon source

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound, the sterically hindered arylboronic acid, and cesium carbonate to a dry Schlenk tube.

-

Add Pd₂(dba)₃ and XPhos.

-

Seal the Schlenk tube, remove from the glovebox (if applicable), and evacuate and backfill with an inert atmosphere three times.

-

Add anhydrous toluene and deionized water (10:1 v/v) via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction by an appropriate method (TLC, LC-MS, GC-MS).

-

After completion, cool to room temperature and dilute with dichloromethane.

-

Filter the mixture through a pad of Celite, washing with dichloromethane.

-

Concentrate the filtrate and purify the residue by flash chromatography.

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for Suzuki coupling reactions.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of tert-Butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate as a versatile building block in various palladium-catalyzed cross-coupling reactions. This aryl bromide is a valuable substrate for introducing the sulfonylpiperazine-Boc moiety into complex molecules, a common scaffold in medicinal chemistry. The following sections detail experimental procedures for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Overview of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation (for Suzuki, Stille, etc.) or migratory insertion (for Heck), and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Caption: General catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)-C(sp²) bonds. A specific protocol for the coupling of tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate with an arylboronic acid is detailed below.

Experimental Protocol

A mixture of tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq) is prepared in a reaction vessel. A solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water, is added. The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01-0.05 eq), is then added. The reaction vessel is sealed and heated to the desired temperature (typically 80-120 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Data Presentation

| Parameter | Condition |

| Aryl Bromide | tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate |

| Boronic Acid | Arylboronic Acid (e.g., 3-aminophenylboronic acid) |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) |

| Base | Na₂CO₃ (2.0 eq) |

| Solvent | DMF / H₂O (4:1) |

| Temperature | 100 °C |

| Reaction Time | 16 hours |

| Yield | 81% |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines. This reaction is invaluable for the synthesis of arylamines.

Experimental Protocol (General)

In an oven-dried Schlenk tube, tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate (1.0 eq), the desired amine (1.1-1.5 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 0.01-0.05 eq), and a phosphine ligand (e.g., XPhos, SPhos, or BINAP, 0.02-0.10 eq) are combined. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-2.0 eq) is added. The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times. An anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane, or THF) is added via syringe. The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride or water. The mixture is extracted with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Data Presentation (Representative Conditions)

| Parameter | Condition |

| Aryl Bromide | tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate |

| Amine | Primary or Secondary Amine |

| Catalyst System | Pd₂(dba)₃ / XPhos |

| Base | NaOtBu |

| Solvent | Toluene |

| Temperature | 100 °C |

| Reaction Time | 4-24 hours |

| Yield | Typically 60-95% (optimization may be required) |

Heck Reaction

The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.

Experimental Protocol (General)

To a reaction flask are added tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate (1.0 eq), the alkene (1.1-2.0 eq), a palladium source such as palladium(II) acetate (Pd(OAc)₂) or Pd/C (0.01-0.05 eq), and optionally a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 0.02-0.10 eq). An inorganic or organic base (e.g., triethylamine (Et₃N), K₂CO₃, or NaOAc, 1.5-3.0 eq) is added, followed by a polar aprotic solvent like DMF, NMP, or acetonitrile. The reaction mixture is degassed and then heated under an inert atmosphere to 80-140 °C. The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography or recrystallization.

Data Presentation (Representative Conditions)

| Parameter | Condition |

| Aryl Bromide | tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate |

| Alkene | Acrylate, Styrene, etc. |

| Catalyst | Pd(OAc)₂ |

| Base | Et₃N |

| Solvent | DMF |

| Temperature | 120 °C |

| Reaction Time | 12-48 hours |

| Yield | Typically 50-85% (optimization may be required) |

Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for the formation of C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.

Experimental Protocol (General)

In a Schlenk flask, tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (0.01-0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.02-0.10 eq), are placed under an inert atmosphere. A degassed solvent, usually an amine base like triethylamine or diisopropylamine, or a mixture of a solvent like THF or DMF with an amine, is added. The terminal alkyne (1.1-1.5 eq) is then added via syringe. The reaction is stirred at room temperature or heated (typically to 40-80 °C) until completion as indicated by TLC or LC-MS. The reaction mixture is then cooled, and the solvent is removed in vacuo. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution to remove copper salts, followed by water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash chromatography.

Data Presentation (Representative Conditions)

| Parameter | Condition |

| Aryl Bromide | tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate |

| Alkyne | Terminal Alkyne |

| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI |

| Base/Solvent | Triethylamine |

| Temperature | 60 °C |

| Reaction Time | 2-12 hours |

| Yield | Typically 70-95% (optimization may be required) |

Experimental Workflow

The following diagram illustrates a typical workflow for setting up, running, and working up a palladium-catalyzed cross-coupling reaction.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Disclaimer: The provided protocols, particularly for the Buchwald-Hartwig, Heck, and Sonogashira reactions, are general and may require optimization for the specific substrate and coupling partner. It is recommended to perform small-scale test reactions to determine the optimal conditions. Always handle palladium catalysts and phosphine ligands in a well-ventilated fume hood, and take appropriate safety precautions.

Application Notes and Protocols: N-Boc Deprotection of 4-(4-BOC-piperazinosulfonyl)bromobenzene with Trifluoroacetic Acid (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions. This application note provides a detailed protocol for the N-Boc deprotection of tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate, also known as "4-(4-BOC-piperazinosulfonyl)bromobenzene," using trifluoroacetic acid (TFA). The resulting product, 1-((4-bromophenyl)sulfonyl)piperazine, is a key intermediate in the synthesis of various pharmaceutically active compounds. The protocol outlines the reaction procedure, work-up, purification, and characterization of the final product.

The deprotection reaction proceeds via an acid-catalyzed cleavage of the carbamate group.[1] Protonation of the carbamate by TFA is followed by the loss of a stable tert-butyl cation, which can be quenched by scavengers or form isobutylene gas. The resulting carbamic acid readily decarboxylates to yield the free amine as its trifluoroacetate salt.[1]

Reaction Parameters and Data

A summary of the key reaction parameters and expected outcomes for the N-Boc deprotection is provided in the table below. These are based on general procedures for similar substrates and may require optimization for specific experimental setups.

| Parameter | Value/Range | Notes |

| Starting Material | This compound | White to off-white solid. |

| Reagent | Trifluoroacetic Acid (TFA) | Typically used in a 1:1 to 1:4 ratio with the solvent (v/v). |

| Solvent | Dichloromethane (DCM) | Anhydrous DCM is recommended. |

| Reaction Temperature | 0 °C to Room Temperature | The reaction is often initiated at a lower temperature and then allowed to warm. |

| Reaction Time | 1 - 4 hours | Monitor reaction progress by TLC or LC-MS. |

| Typical Yield | >90% | Yields can vary based on the scale and purification method. |

| Purity | >95% | Purity can be assessed by HPLC or NMR after purification. |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the N-Boc deprotection and the chemical transformation.

Caption: Experimental workflow for the N-Boc deprotection of this compound.

Caption: Chemical transformation of this compound to its deprotected form.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-Boc deprotection of this compound on a laboratory scale.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents, or a 1:1 to 1:4 v/v ratio with DCM) to the stirred solution. An exotherm may be observed.

-

-

Reaction Monitoring:

-

After the addition of TFA is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The crude product will be the trifluoroacetate salt, often as a viscous oil or solid.

-